(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
Description
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-7-5-8(2)20-16-12(7)13(19)15(22-16)14(21)10-4-3-9(17)6-11(10)18/h3-6H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZRQRGHKYCUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone typically involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with potential scaling up of the reaction conditions mentioned above.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that thienopyridine derivatives exhibit significant anticancer properties. A study demonstrated that (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone shows cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In vitro tests on human breast cancer cells revealed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The compound's effectiveness was attributed to its ability to disrupt microtubule dynamics, a critical process in cell division .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of pathogenic bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Pesticide Development
The structural characteristics of this compound allow it to act as an effective pesticide. Its application has been investigated in controlling agricultural pests.
Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops such as corn and soybeans. It was found to be particularly effective against aphids and beetles, leading to improved crop yields .
Polymer Synthesis
The compound's reactivity allows it to be utilized in the synthesis of advanced materials. It can serve as a building block for creating polymers with specific properties.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 50 | 200 |
| Polystyrene | 30 | 180 |
These polymers demonstrate enhanced mechanical strength and thermal stability compared to conventional materials, indicating the compound's potential in material science applications .
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Ketone Group
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- Molecular Formula : C₁₆H₁₃ClN₂OS .
- Key Differences: Substituent Position: Single chlorine at the para position (vs. 2,4-dichloro). Lipophilicity: LogP likely lower than the dichloro derivative, impacting membrane permeability .
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone
- CAS : 285986-89-2 .
- Key Differences :
- Substituent : Nitro group (strong electron-withdrawing) replaces chlorine.
- Spectroscopic Impact : Nitro groups often cause significant bathochromic shifts in UV-Vis spectra compared to chloro derivatives .
- Stability : Nitro groups may reduce metabolic stability due to susceptibility to enzymatic reduction .
Substituent Variations on the Thienopyridine Core
3-Amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone
Bis(Thienopyridine) Derivatives
Compounds like 5a (C₄₀H₃₄N₄O₄S₂) feature two thienopyridine units linked via a phenoxymethyl bridge .
- Key Differences: Molecular Weight: ~698 g/mol (vs. 351 g/mol for the target compound), impacting solubility and diffusion rates. Synthesis: Requires dibromo intermediates, unlike the straightforward alkylation/cyclization used for monomeric analogs . Applications: Dimeric structures may exhibit enhanced binding avidity in biological systems .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- Target Compound: No direct data, but analogs like (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone (mp: 211–213°C) suggest high thermal stability due to hydrogen bonding .
- Dichloro vs. Monochloro Analogs: Increased halogenation likely raises melting points due to enhanced van der Waals interactions .
Spectroscopic Behavior
- UV-Vis and Fluorescence : The dichlorophenyl group’s electron-withdrawing nature may redshift absorption maxima compared to methoxy- or hydroxy-substituted analogs. Solvent polarity studies show fluorescence quenching in polar protic solvents .
Biological Activity
The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone , with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound features a thieno[2,3-b]pyridine core and a dichlorophenyl group, which contribute to its unique properties. The synthesis typically involves several steps:
- Formation of the Thieno[2,3-b]pyridine Core : Cyclization of suitable precursors.
- Introduction of Amino and Methyl Groups : Achieved through substitution reactions.
- Attachment of the Dichlorophenyl Group : Often via Friedel-Crafts acylation.
Synthetic Routes
| Step | Description |
|---|---|
| 1 | Cyclization to form thieno[2,3-b]pyridine |
| 2 | Substitution for amino and methyl groups |
| 3 | Coupling with dichlorophenyl group |
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. A study on similar compounds revealed that derivatives showed significant inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, IC50 values for COX-1 and COX-2 were reported as follows:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that this compound could be a lead compound for developing anti-inflammatory drugs targeting COX enzymes .
Antimicrobial Activity
Further investigations into the biological activity of related compounds have shown promising antimicrobial properties. The thieno[2,3-b]pyridine derivatives have been tested against various bacterial strains with notable efficacy, indicating that modifications in their structure can enhance their antimicrobial potential .
Case Studies
- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects comparable to established drugs like indomethacin .
- Antitumor Activity : Another study highlighted the potential of thieno[2,3-b]pyridine derivatives in inhibiting tumor proliferation in vitro and in vivo models, suggesting their role as anticancer agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cell proliferation processes. Binding to these targets can modulate their activity and influence downstream cellular pathways .
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be optimized to improve yield?
Answer:
The compound’s thieno[2,3-b]pyridine core can be synthesized via cyclization reactions using precursors like 3-cyano-4,6-distyrylpyridin-2(1H)-thione, followed by functionalization with 2,4-dichlorophenyl groups. Key steps include:
- Cyclization : Use of dimethylformamide dimethyl acetal (DMF-DMA) to form enaminone intermediates, which react with amino derivatives to yield fused heterocycles .
- Optimization : Control temperature (70–90°C) and stoichiometric ratios of reagents (e.g., sodium acetate in ethanol) to minimize side products .
- Yield Improvement : Catalytic amounts of trifluoroacetic acid (TFA) enhance regioselectivity in thiophene ring formation .
Basic: What spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure and purity?
Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) to confirm substitution patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O, ~1680 cm⁻¹) and amine N-H bonds (~3350 cm⁻¹) .
- X-ray Crystallography : Resolve spatial arrangement of the dichlorophenyl and thienopyridine moieties; compare with CCDC database entries for validation .
- Melting Point Analysis : Compare observed values (e.g., 268–287°C) with literature data to assess purity .
Advanced: How can mechanistic studies (e.g., kinetic isotope effects, computational modeling) elucidate the reaction pathways for forming the thieno[2,3-b]pyridine scaffold?
Answer:
- Kinetic Isotope Labeling : Track hydrogen/deuterium exchange at reactive sites (e.g., amino groups) to identify rate-determining steps .
- DFT Calculations : Model transition states to predict regioselectivity in cyclization steps; prioritize bond angles and charge distribution in the thiophene ring .
- In Situ Monitoring : Use HPLC-MS to detect intermediates and validate proposed mechanisms .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., variable IC50 values across assays)?
Answer:
- Experimental Design : Standardize assay conditions (e.g., pH, temperature) and cell lines to reduce variability .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for matrix effects in biological samples .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, degradation products) .
Advanced: What computational strategies (e.g., molecular docking, QSAR) are effective for predicting the compound’s binding affinity to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., kinases), focusing on halogen bonding with 2,4-dichlorophenyl groups .
- QSAR Models : Corclude Hammett constants for substituents (e.g., -Cl, -CH3) to predict bioactivity trends .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize lead compounds .
Advanced: What experimental protocols mitigate degradation of labile functional groups (e.g., the amino group) during long-term stability studies?
Answer:
- Sample Storage : Use amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation .
- Stabilization Additives : Include antioxidants (e.g., BHT) in solution-phase studies .
- Degradation Monitoring : Employ LC-UV/MS to track byproducts (e.g., oxidized amines) and adjust storage conditions dynamically .
Advanced: How can regioselectivity challenges in introducing substituents to the pyridine ring be addressed?
Answer:
- Directing Groups : Temporarily install nitro or methoxy groups to steer electrophilic substitution .
- Metal Catalysis : Use Pd-catalyzed C-H activation for selective functionalization at the 4- and 6-positions .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side pathways under controlled heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
